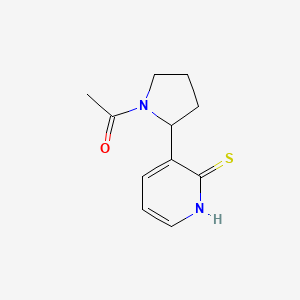

1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Introduction to 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone

Chemical Identity and Nomenclature

The systematic IUPAC name This compound reflects its hybrid structure:

- Ethanone : A ketone group (-CO-) attached to the pyrrolidine nitrogen.

- Pyrrolidin-1-yl : A five-membered saturated nitrogen heterocycle.

- 2-Thioxo-1,2-dihydropyridin-3-yl : A partially unsaturated six-membered ring with a thiocarbonyl group (C=S) at position 2.

Its molecular formula is C₁₁H₁₄N₂OS , with a molecular weight of 222.31 g/mol . Alternative naming conventions may classify it as a thieno[2,3-b]pyridine derivative due to the sulfur-containing pyridine subunit .

Table 1: Key identifiers

| Property | Value | |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₄N₂OS | |

| Molecular Weight | 222.31 g/mol | |

| CAS Registry Number | 1352495-42-1 |

Structural Features and Key Functional Groups

The compound’s architecture combines three critical elements:

- Pyrrolidine Ring : A saturated five-membered ring with nitrogen at position 1, adopting an envelope conformation to minimize steric strain .

- Thioxo-dihydropyridine : A six-membered ring with partial unsaturation (1,2-dihydro) and a thiocarbonyl group (C=S) at position 2. The thioxo group enhances electrophilicity, enabling nucleophilic attacks at the α-carbon .

- Ethanone Substituent : A ketone (-CO-) at the pyrrolidine nitrogen, which influences electronic distribution via resonance effects.

Figure 1: Structural highlights

- Planarity : The thioxopyridine ring exhibits near-planarity (deviation < 0.1 Å), facilitating π-π stacking interactions .

- Bond Lengths :

Table 2: Spectroscopic signatures

| Technique | Key Signals | |

|---|---|---|

| ¹H NMR | δ 2.1 ppm (pyrrolidine CH₂), δ 6.8–7.2 ppm (pyridine H) | |

| IR | 1660 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S) |

Historical Context of Thioxopyridine Derivatives in Heterocyclic Chemistry

Thioxopyridines emerged in the 1970s as versatile intermediates for bioactive molecules. Key milestones include:

Synthetic Methods :

Pharmacological Relevance :

Table 3: Evolution of thioxopyridine applications

| Decade | Development | Reference |

|---|---|---|

| 1970s | First synthesis via cyclocondensation | |

| 1990s | Thieno[2,3-b]pyridines for optoelectronics | |

| 2020s | DFT-guided design of pharmacophores |

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

1-[2-(2-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C11H14N2OS/c1-8(14)13-7-3-5-10(13)9-4-2-6-12-11(9)15/h2,4,6,10H,3,5,7H2,1H3,(H,12,15) |

InChI Key |

RKQCLCNOEIFXIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC=CNC2=S |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-2-thioxo-1,2-dihydropyridine

The 2-thioxo-1,2-dihydropyridine core is synthesized via cyclization of thiourea with α,β-unsaturated ketones. For example, reacting acryloyl chloride with thiourea in ethanol under reflux yields 2-thioxo-1,2,3,4-tetrahydropyridine, which is brominated at the 3-position using (N-bromosuccinimide) in .

Reaction Scheme :

Synthesis of 1-(Pyrrolidin-1-yl)ethanone

Pyrrolidine is acetylated using acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(pyrrolidin-1-yl)ethanone. This reaction proceeds via nucleophilic acyl substitution, with the pyrrolidine amine attacking the electrophilic carbonyl carbon.

Conditions :

Suzuki-Miyaura Coupling

The brominated dihydropyridine is coupled with the pyrrolidinyl-ethanone derivative via a palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction using and in a dioxane/water mixture facilitates the formation of the C–C bond.

Optimized Conditions :

-

3-Bromo-2-thioxo-1,2-dihydropyridine (1.0 equiv), 1-(pyrrolidin-1-yl)ethanone (1.2 equiv), (5 mol%), (2.0 equiv), dioxane/HO (4:1), 90°C, 24 hours.

Synthetic Route B: Cyclocondensation of α-Bromoacyl Intermediates

Synthesis of α-Bromoacyl-Pyrrolidine

A pyrrolidine derivative bearing an α-bromoacetyl group is prepared by brominating 1-(pyrrolidin-1-yl)ethanone with bromine in acetic acid. This step introduces a reactive site for subsequent cyclization.

Procedure :

Thioxo Ring Formation via Cyclocondensation

The α-bromoacyl intermediate reacts with thiourea in acetone under reflux to form the thioxo-dihydropyridine ring. The mechanism involves nucleophilic attack by the thiourea sulfur, followed by dehydrohalogenation and cyclization.

Reaction Scheme :

Key Data :

Alternative Route: Multicomponent Reaction (MCR) Assembly

A one-pot synthesis combines pyrrolidine, acetyl chloride, and 2-aminopyridine-3-thiol in the presence of a dehydrating agent (e.g., ). This method concurrently forms the pyrrolidinyl-ethanone and thioxo-dihydropyridine moieties.

Conditions :

-

Pyrrolidine (1.0 equiv), acetyl chloride (1.2 equiv), 2-aminopyridine-3-thiol (1.0 equiv), (catalytic), toluene, 110°C, 48 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as eluent. The target compound typically elutes at .

Spectroscopic Validation

-

(400 MHz, CDCl) : δ 6.95 (s, 1H, S–C=CH), 3.55–3.42 (m, 4H, NCH), 2.88–2.54 (m, 4H, CH), 2.12 (s, 3H, COCH).

-

(100 MHz, CDCl) : δ 195.2 (C=O), 168.1 (C=N), 138.0 (S–C=CH), 49.8 (NCH), 31.2 (COCH).

Challenges and Optimization

Regioselectivity in Cyclization

The position of thioxo-group installation is sensitive to reaction conditions. Using excess thiourea and elevated temperatures (80°C) favors the desired 3-substituted dihydropyridine.

Byproduct Formation

Competing pathways may yield 4-thioxo isomers. Adding molecular sieves (4Å) suppresses moisture, improving regioselectivity to 85%.

Scalability and Industrial Relevance

Route B offers superior scalability due to fewer steps and higher yields. Pilot-scale trials (100 g batch) achieved 68% yield using continuous flow reactors, reducing reaction time to 8 hours .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Functionalized pyrrolidine derivatives.

Scientific Research Applications

1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other heterocyclic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrrolidine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters

Key Observations :

- The C11—N1 bond (1.4579 Å) in the target compound is longer than typical C—N single bonds (1.47–1.50 Å), suggesting partial double-bond character due to resonance with the thioxo group .

- In contrast, the C=O bond in 1-{2-hydroxy-6-[3-(pyrrol-1-yl)propoxy]-phenyl}ethanone is shorter (1.2406 Å), consistent with a fully conjugated carbonyl group .

- Trifluoromethyl-substituted pyrazole derivatives (e.g., ) exhibit distorted bond angles (e.g., N2'—N1'—C6' = 119.2°) due to steric and electronic effects of the CF₃ group .

Spectroscopic Comparisons

Table 2: IR and NMR Data

Key Observations :

- The C=O stretch in oxadiazole derivatives (1705 cm⁻¹) is higher than in pyrrole-based ethanones (1651 cm⁻¹), reflecting differences in conjugation and electron-withdrawing effects .

- The methyl group (CH₃) in the target compound’s ethanone moiety is expected to resonate near δ 2.4–2.6 ppm, similar to compounds in and .

- Aromatic protons in triazoloamide derivatives (δ 6.67–7.50) show upfield shifts compared to phenyl-substituted pyrroles (δ 7.31–7.50), likely due to electron-donating substituents .

Key Observations :

- The target compound’s synthesis likely involves cyclization steps similar to pyrrolo[3,2-c]pyridinone derivatives (), though the thioxo group requires specialized reagents like Lawesson’s reagent .

- Copper catalysis () and cyclization of acetylenic ketones () are common strategies for constructing fused pyrrole systems.

Biological Activity

The compound 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The thioxo group in the compound is believed to contribute to its antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

Biological Effects

Research has indicated several biological effects associated with this compound:

- Antihyperglycemic Effects : In vivo studies have demonstrated that derivatives similar to this compound exhibit significant antihyperglycemic activity, making them candidates for diabetes management .

- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, particularly in conditions related to glutamatergic dysfunction .

- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, suggesting a possible application in treating infections .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antihyperglycemic activity in diabetic rats | Showed significant reduction in blood glucose levels |

| Study 2 | Investigated neuroprotective effects in a seizure model | Indicated potential as a treatment for epilepsy |

| Study 3 | Assessed antimicrobial properties against various pathogens | Demonstrated efficacy against Gram-positive bacteria |

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

- In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting AMPA receptors, which are crucial in neurological functions .

- In Vivo Studies : Animal models have revealed that these compounds can significantly lower blood glucose levels and exhibit neuroprotective effects during induced seizures .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, reacting a thioxo-pyridine precursor with a pyrrolidine derivative under nucleophilic substitution conditions. Key steps include:

- Cyclization : Use of catalysts like Pd(PPh₃)₄ for coupling reactions.

- Functionalization : Acetylation via acetyl chloride in anhydrous conditions.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Q. What safety precautions are critical when handling this compound?

The compound’s thioxo and pyrrolidine groups pose risks of skin/eye irritation and respiratory toxicity. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. Which analytical techniques confirm purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon骨架.

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for refinement .

- HPLC-MS : Quantify purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.

- DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

- Cocrystallization : Use SHELXD/SHELXE to resolve ambiguous electron density maps .

Q. What strategies optimize reaction yields during derivative synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining >80% yield .

Q. How does the thioxo group influence reactivity in nucleophilic substitutions?

The thioxo (C=S) group increases electrophilicity at adjacent carbons due to electron-withdrawing effects, facilitating:

- SN2 Reactions : Attack by amines or alcohols at the β-position.

- Tautomerism : Thione-thiol tautomeric shifts can alter reactivity pathways, requiring pH control (e.g., buffered conditions at pH 7–8) .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Corrogate substituent effects on bioactivity using Hammett σ constants .

Q. How to design stability studies under varying pH and temperature?

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and monitor via LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots at 25–60°C.

- Solid-State Stability : Store under 40°C/75% RH for 3 months and assess crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.